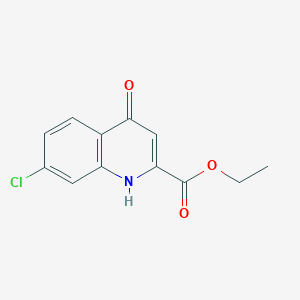
7-Chloro-4-hydroxy-quinoline-2-carboxylic aci d ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is a quinoline derivative known for its significant biological and pharmaceutical activities. This compound is part of the quinoline family, which is widely recognized for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and antimalarial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with m-chloroaniline and diethyl oxalacetate.
Conrad-Limpach Condensation: These starting materials undergo Conrad-Limpach condensation to form 7-chloro-4-hydroxyquinoline-2-carboxylic acid ethyl ester.
Basic Hydrolysis and Decarboxylation: The intermediate product is then subjected to basic hydrolysis and decarboxylation to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and the use of green solvents are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different hydroxyquinoline derivatives.
Substitution: The chlorine atom at position 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc/acetic acid or triphenylphosphine are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Various hydroxyquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
7-Chloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the production of dyes and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the NMDA glutamate receptor. It acts as an antagonist at the strychnine-insensitive glycine site of the NMDA receptor, preventing neurodegeneration produced by quinolinic acid . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial agent derived from the bark of the Cinchona tree.
Chloroquine: A synthetic derivative of quinine used to treat malaria.
Hydroxychloroquine: A hydroxylated form of chloroquine with similar antimalarial properties.
Uniqueness
7-Chloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as an NMDA receptor antagonist sets it apart from other quinoline derivatives, making it a valuable compound for research in neurodegenerative diseases .
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
ethyl 7-chloro-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-6-11(15)8-4-3-7(13)5-9(8)14-10/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
MPFLWPZPVZUSCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)

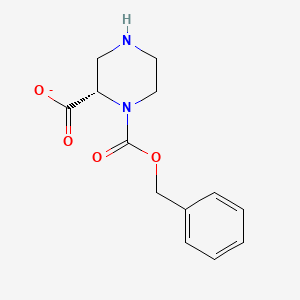
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12276446.png)
![1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B12276449.png)
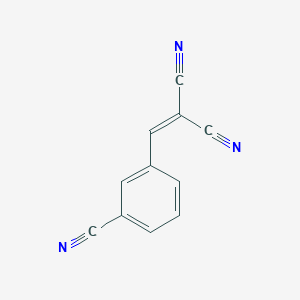
![Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12276461.png)
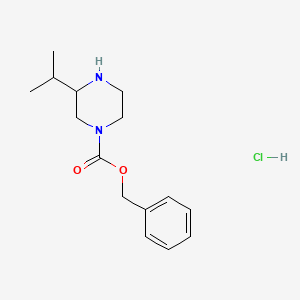
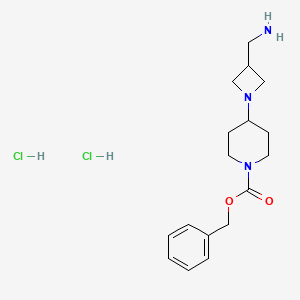
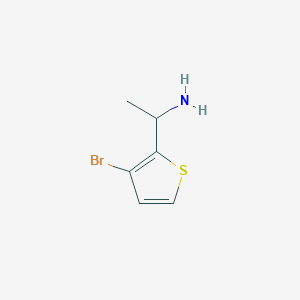
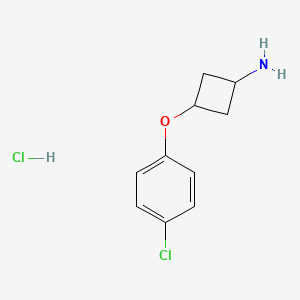
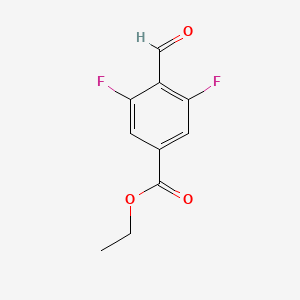
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276496.png)
![Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276497.png)
